molecular formula C13H15ClN2O B2624156 4-chloro-N-(1-cyano-3-methylbutyl)benzamide CAS No. 1267555-49-6

4-chloro-N-(1-cyano-3-methylbutyl)benzamide

Cat. No.: B2624156
CAS No.: 1267555-49-6
M. Wt: 250.73
InChI Key: MONDFOIDMSQFOC-UHFFFAOYSA-N
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Description

4-chloro-N-(1-cyano-3-methylbutyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

4-chloro-N-(1-cyano-3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-9(2)7-12(8-15)16-13(17)10-3-5-11(14)6-4-10/h3-6,9,12H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONDFOIDMSQFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-cyano-3-methylbutyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-cyano-3-methylbutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-cyano-3-methylbutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Possible applications in drug development and pharmaceutical research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-cyano-3-methylbutyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzamide: A simpler analog with similar chemical properties.

    N-(1-cyano-3-methylbutyl)benzamide: Lacks the chlorine substituent on the benzene ring.

    4-chloro-N-(1-cyanoethyl)benzamide: A structurally related compound with a shorter alkyl chain.

Uniqueness

For precise and detailed information, consulting specific scientific literature and databases is recommended

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